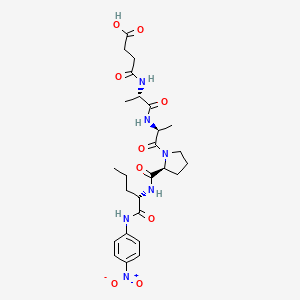

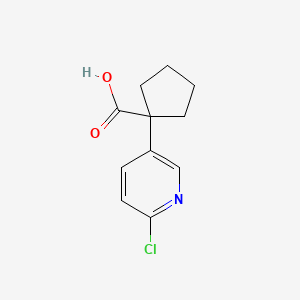

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate

Vue d'ensemble

Description

“Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate” is a type of tert-butyl carbamate . Tert-butyl carbamates are used in organic synthesis, particularly in the protection of amines . They are stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which include tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Applications De Recherche Scientifique

Decomposition and Conversion Technologies

- Studies on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, have explored its decomposition using radio frequency plasma reactors. This research highlights the potential of plasma technology for breaking down and converting compounds with tert-butyl groups into simpler molecules like methane, ethylene, and acetylene, suggesting a pathway for environmental remediation of similar compounds (Hsieh et al., 2011).

Environmental Behavior and Fate

- Investigations into the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, which share phenyl and tert-butyl structural motifs with the compound , have been conducted. These studies provide a framework for understanding the environmental impact, bioaccumulation, and potential health risks associated with the use of such chemicals, offering insights into regulatory and safety considerations (Liu & Mabury, 2020).

Catalytic and Non-Enzymatic Kinetic Resolutions

- Research on catalytic non-enzymatic kinetic resolution processes, which are crucial in the synthesis of chiral compounds, may provide insights into methodologies for separating or synthesizing enantiomerically pure forms of compounds with tert-butyl and carbamate groups. This is particularly relevant for the pharmaceutical industry, where the chirality of compounds can significantly affect drug efficacy and safety (Pellissier, 2011).

Bioremediation and Environmental Degradation

- Studies on the bioremediation of MTBE, which shares the tert-butyl group with the compound , highlight the microbial degradation pathways under aerobic and anaerobic conditions. These findings could be relevant for understanding the environmental degradation and potential remediation strategies for related compounds, including those with carbamate functionalities (Stocking et al., 2004).

Safety And Hazards

While specific safety and hazard information for “Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate” is not available, it’s important to handle similar compounds with care. For instance, tert-butyl carbamate should be handled with personal protective equipment, and dust formation, breathing mist, gas or vapours should be avoided .

Propriétés

IUPAC Name |

tert-butyl N-[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-10-14(19-8-7-18-10)11-5-6-13(12(17)9-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJGLTLOMLASGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)

![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)

![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)